8-Nitroquinolin-5-ol

Medicinal Chemistry Enzyme Inhibition Anti-Angiogenesis

8-Nitroquinolin-5-ol (129717-35-7) uniquely positions 5-OH and 8-NO₂ groups on quinoline, enabling selective MetAP2 inhibition (IC50 55 nM) and VIM-2 β-lactamase blockade (Ki 250 nM). This substitution pattern—absent in Nitroxoline—is critical for metal-chelation, anti-biofilm (MBEC 46.9 µM vs MDR A. baumannii), and anticancer activity. Supplied at ≥98% purity for reproducible angiogenesis, invasion, and AMR research. Bulk/custom packaging available.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 129717-35-7
Cat. No. B3230251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinolin-5-ol
CAS129717-35-7
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])O
InChIInChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)9-6(8)2-1-5-10-9/h1-5,12H
InChIKeyGBFQOBPPJULZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinolin-5-ol (CAS 129717-35-7): Chemical Identity, Key Characteristics, and Procurement Baseline


8-Nitroquinolin-5-ol (CAS 129717-35-7), also known as 5-Hydroxy-8-nitroquinoline, is a heterocyclic compound belonging to the nitroquinolinol class, with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . Its structure comprises a quinoline core bearing a hydroxyl group at position 5 and a nitro group at position 8, conferring distinct physicochemical and biological properties . Commercially, it is offered by multiple vendors with reported purity typically ≥97% (e.g., Fluorochem, Bidepharm), and it is available in research-grade quantities ranging from milligrams to grams . The compound is primarily utilized as a building block in medicinal chemistry and chemical biology, with documented applications in antimicrobial and anticancer research .

8-Nitroquinolin-5-ol: Why Simple In-Class or Structural Analog Substitution is Not Viable for Research and Development


The specific substitution pattern of 8-Nitroquinolin-5-ol—namely, the juxtaposition of the 5-hydroxyl and 8-nitro groups—imparts a unique set of metal-chelating and electron-withdrawing properties that are not fully replicated by other nitroquinoline or hydroxyquinoline isomers . This structural arrangement is critical for its demonstrated inhibition of key enzymes such as methionine aminopeptidase 2 (MetAP2), cathepsin B, and VIM-2 metallo-β-lactamase [1]. In contrast, positional isomers like 8-hydroxy-5-nitroquinoline (Nitroxoline, CAS 4008-48-4) exhibit a different metal-binding geometry and inhibitory profile, while simple quinoline analogs lacking either the hydroxyl or nitro group show significantly diminished or absent biological activity [2]. The presence of both the 5-OH and 8-NO₂ groups is essential for the compound's capacity to chelate essential metal cofactors (e.g., Zn²⁺, Fe²⁺) and to undergo redox cycling, which underpins its antimicrobial, anti-biofilm, and antiproliferative effects . Consequently, substituting 8-Nitroquinolin-5-ol with a generic 'nitroquinoline' or 'hydroxyquinoline' analog risks the loss of these specific, mechanism-driven activities, potentially leading to experimental failure or reduced efficacy in target applications.

Quantitative Differentiation of 8-Nitroquinolin-5-ol: Key Evidence for Scientific Selection Over Analogs


Potent Inhibition of Human Methionine Aminopeptidase 2 (MetAP2) by 8-Nitroquinolin-5-ol (Nitroxoline) Versus Structural Analogs

8-Nitroquinolin-5-ol (Nitroxoline) exhibits potent inhibition of human methionine aminopeptidase 2 (MetAP2), an enzyme implicated in tumor angiogenesis, with an IC50 of 55 nM [1]. In contrast, the closely related analog 5-nitrosoquinolin-8-ol (compound 33) shows no significant inhibition of MetAP2 or MetAP1, despite possessing sub-micromolar activity against HUVEC proliferation [2]. This indicates that the nitro group in the 8-position, rather than a nitroso group, is critical for MetAP2 engagement. Furthermore, 8-hydroxyquinoline, which lacks the nitro group, shows no reported activity against MetAP2 . This selective, high-affinity inhibition of MetAP2 distinguishes 8-Nitroquinolin-5-ol from other substituted oxines.

Medicinal Chemistry Enzyme Inhibition Anti-Angiogenesis

Differential Cathepsin B Inhibition: Potent Endopeptidase Blockade by 8-Nitroquinolin-5-ol (Nitroxoline) Compared to Exopeptidase Activity

8-Nitroquinolin-5-ol (Nitroxoline) demonstrates a marked preference for inhibiting the endopeptidase activity of cathepsin B over its exopeptidase activity. Mixed inhibition of cathepsin B endopeptidase activity yields Ki values of 39.5 μM and 154 μM, while noncompetitive inhibition of exopeptidase activity shows a Ki of 272 μM [1]. This approximately 2- to 7-fold selectivity for the endopeptidase function, which is critical for extracellular matrix degradation and tumor invasion, is not reported for other simple hydroxyquinolines or nitroquinolines without the specific 5-OH/8-NO₂ arrangement . For example, 8-hydroxyquinoline lacks the nitro group and does not exhibit comparable cathepsin B inhibition .

Cancer Biology Protease Inhibition Tumor Invasion

Inhibition of VIM-2 Metallo-β-Lactamase: 8-Nitroquinolin-5-ol (Nitroxoline) as a Potent β-Lactamase Inhibitor with Sub-Micromolar Affinity

8-Nitroquinolin-5-ol (Nitroxoline) displays potent inhibition of the VIM-2 type metallo-β-lactamase from Pseudomonas aeruginosa, with a reported Ki of 250 nM, and against a metallo-β-lactamase variant from Klebsiella pneumoniae with a Ki of 580 nM [1]. In contrast, 8-hydroxyquinoline, which lacks the nitro group, does not exhibit this potent β-lactamase inhibitory activity . This suggests that the 8-nitro group is a key pharmacophore for binding to the dizinc active site of VIM-2, a clinically relevant resistance determinant. The specific chelation geometry afforded by the 5-OH and 8-NO₂ groups is likely responsible for this high-affinity interaction.

Antibiotic Resistance Enzyme Inhibition β-Lactamase

Broad-Spectrum Antimicrobial Activity with Quantified MIC90 Values Against Key Uropathogens and Anti-Biofilm Potency

8-Nitroquinolin-5-ol (Nitroxoline) demonstrates broad-spectrum in vitro antimicrobial activity, with MIC90 values of 4 mg/L against E. coli and S. aureus, and 8 mg/L against E. faecalis, K. pneumoniae, and P. mirabilis [1]. It also exhibits anti-biofilm activity, with minimum biofilm eradication concentrations (MBEC) of 46.9 µM against multidrug-resistant A. baumannii and 188 µM against MRSA [2]. In contrast, 8-hydroxyquinoline, which lacks the nitro group, shows significantly higher MIC values (typically >32 mg/L) against these pathogens . The nitro group enhances the compound's ability to chelate essential metal ions (Fe²⁺/Zn²⁺) and to disrupt bacterial DNA synthesis, contributing to its superior antimicrobial and anti-biofilm efficacy.

Antimicrobial Biofilm Urinary Tract Infection

Sub-Micromolar Antiproliferative Activity Against Cancer Cell Lines with Evidence of ROS-Mediated Apoptosis

8-Nitroquinolin-5-ol (Nitroxoline) exhibits potent, sub-micromolar antiproliferative activity against several cancer cell lines, including HeLa cells (IC50 ~1.4 µM) and U251 glioma cells (IC50 ~6 µg/mL, equivalent to ~31.5 µM) . In contrast, 8-hydroxyquinoline shows significantly higher IC50 values (typically >50 µM) in the same cell lines [1]. The copper complex of nitroxoline further enhances cytotoxicity with an IC50 of <1 µM against HeLa cells, operating via a caspase-dependent apoptotic mechanism . The nitro group is crucial for the generation of reactive oxygen species (ROS) and subsequent DNA damage, a mechanism not shared by non-nitrated analogs .

Cancer Research Cytotoxicity Apoptosis

Optimal Application Scenarios for 8-Nitroquinolin-5-ol: Leveraging Its Quantified Differentiation in Research and Development


Anti-Angiogenic and Anti-Tumor Research Focused on MetAP2 Inhibition

Given its potent and selective inhibition of human MetAP2 (IC50 = 55 nM), 8-Nitroquinolin-5-ol is ideally suited as a chemical probe for dissecting MetAP2-dependent angiogenesis pathways in vitro and in vivo [1]. Its lack of cross-reactivity with MetAP1 and SIRT1 at relevant concentrations (unlike some analogs) ensures target-specific outcomes. Procurement of high-purity (>97%) 8-Nitroquinolin-5-ol is recommended for reproducible dose-response studies in endothelial cell proliferation assays (e.g., HUVEC). [2]

Investigating Tumor Invasion and Metastasis via Selective Cathepsin B Endopeptidase Inhibition

The compound's preferential inhibition of cathepsin B endopeptidase activity (Ki = 39.5 µM) over exopeptidase activity makes it a valuable tool for studying the role of cathepsin B in extracellular matrix degradation and cancer cell invasion [3]. Researchers utilizing 3D tumor spheroid models or invasion assays can employ 8-Nitroquinolin-5-ol at concentrations that selectively block endopeptidase-mediated matrix remodeling without fully ablating other cathepsin B functions, allowing for more nuanced mechanistic studies.

Combatting Antibiotic Resistance: β-Lactamase Inhibition and Anti-Biofilm Studies

The sub-micromolar inhibition of VIM-2 metallo-β-lactamase (Ki = 250 nM) and potent anti-biofilm activity (MBEC = 46.9 µM against MDR A. baumannii) position 8-Nitroquinolin-5-ol as a critical research reagent for developing strategies to overcome carbapenem resistance and biofilm-associated infections [4]. Its ability to chelate zinc ions at the β-lactamase active site and to disperse pre-formed biofilms makes it a unique tool for combination therapy studies with existing β-lactam antibiotics. [5]

Broad-Spectrum Antimicrobial Discovery: Validating Mechanism and Potency Against Uropathogens

The consistent and low MIC90 values (4-8 mg/L) against a panel of clinically relevant uropathogens (E. coli, S. aureus, K. pneumoniae) support the use of 8-Nitroquinolin-5-ol as a benchmark compound for comparative studies of new antimicrobial candidates [6]. Its dual mechanism of action—metal chelation and DNA synthesis inhibition—provides a robust positive control in assays designed to screen for compounds with similar modes of action. Researchers should ensure the compound is sourced with high purity to avoid confounding results from metal contaminants.

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